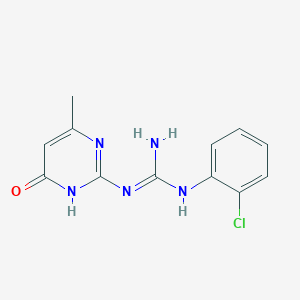
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine (NPCG) is a synthetic compound that has been used in scientific research to study a variety of biological processes. It is a guanidine derivative, which is a type of organic compound that is commonly used as a starting material for various chemical reactions. NPCG has been used in a wide range of research applications, including drug discovery, drug delivery, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural analysis of compounds related to N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine have been explored in various studies. For instance, He, Wang, and Li (2006) synthesized a similar compound and analyzed its structure using techniques like IR, MS, 1H NMR, and X-ray diffraction, finding weak herbicidal activity (Feng-qi He, Baolei Wang, & Zhengming Li, 2006).
Chemical Reactions and Product Formation
- Research by Sachdeva, Dolzhenko, and Chui (2008) investigated the reaction of a similar guanidine compound with benzaldehyde, leading to the formation of complex pyrimidinyl compounds. Their study provided insights into the chemical behavior and potential applications of these compounds (Nikhil Sachdeva, A. Dolzhenko, & W. Chui, 2008).
Novel Synthetic Routes
- A study by Sachdeva, Dolzhenko, and Chui (2012) reported a novel synthetic route for pyrimido[1,2-a][1,3,5]triazin-6-ones, which are related to the structure of interest. This study highlighted an unexpected rearrangement in the reaction, offering new insights into synthetic chemistry (Nikhil Sachdeva, A. Dolzhenko, & W. Chui, 2012).
Antimicrobial Activity
- The antimicrobial properties of pyrimidine derivatives have been a subject of interest. Abdelghani et al. (2017) synthesized new pyrimidine and condensed pyrimidine derivatives, including structures similar to the compound , and evaluated their antimicrobial activity (Essam Abdelghani, S. A. Said, M. Assy, & A. M. A. Hamid, 2017).
Pharmacological Properties
- Research by Holam, Santhoshkumar, and Killedar (2022) explored the synthesis of related pyrimidine derivatives and evaluated their affinity with CDK4 protein, a key factor in cell cycle regulation, through molecular docking studies. This suggests potential applications in pharmacology (M. R. Holam, V. Santhoshkumar, & S. Killedar, 2022).
Anticancer Activity
- Awadallah et al. (2013) synthesized dihydropyrimidine-based compounds with a pyrazoline moiety and evaluated their antiproliferative activity against various cancer cell lines. This indicates the potential application of these compounds in cancer research (F. Awadallah, G. Piazza, B. Gary, A. Keeton, & Joshua C. Canzoneri, 2013).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c1-7-6-10(19)17-12(15-7)18-11(14)16-9-5-3-2-4-8(9)13/h2-6H,1H3,(H4,14,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLATVYLRNVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



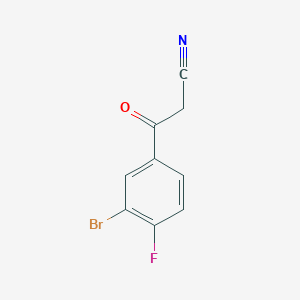
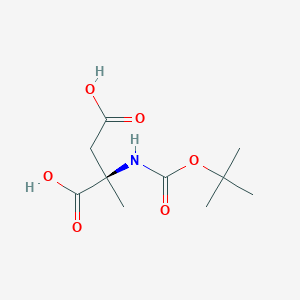
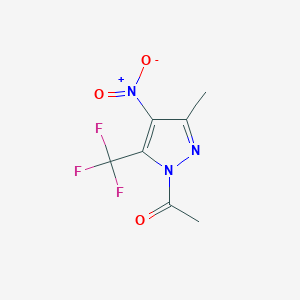
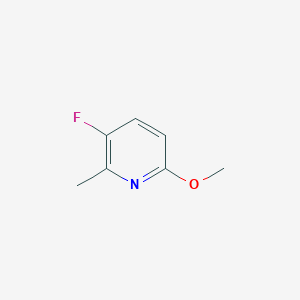

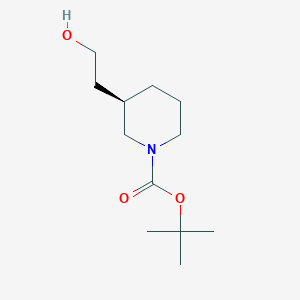
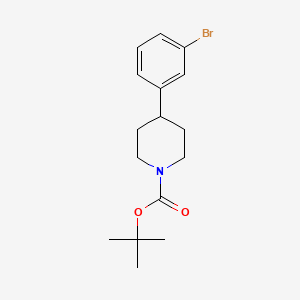
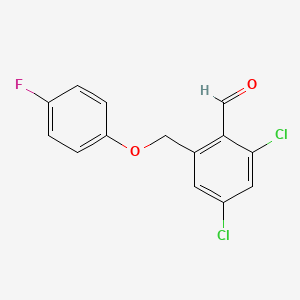
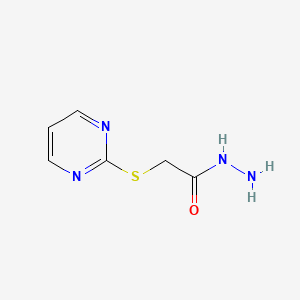
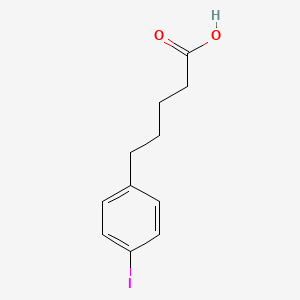
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine-2-carboxylate](/img/structure/B1436654.png)
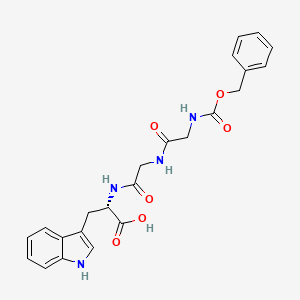
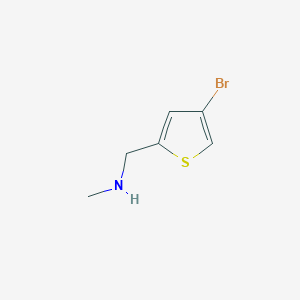
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)